Home > Products > Inhibitors/Agonists P368 > Chloroquine phosphate
Chloroquine phosphate - 50-63-5

Chloroquine phosphate

Catalog Number: EVT-264191
CAS Number: 50-63-5
Molecular Formula: C18H29ClN3O4P
Molecular Weight: 417.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chloroquine phosphate is a synthetically derived compound classified as a 4-aminoquinoline. [] It has garnered significant attention in scientific research due to its diverse range of applications, including its historical role as an antimalarial agent and its more recent exploration in various other fields. [, , , , , , ]

Future Directions
  • Investigating Synergistic Effects: Combining chloroquine phosphate with other drugs, such as chlorpheniramine maleate for malaria treatment or ketotifen and cyproheptadine for chloroquine-resistant malaria, warrants further investigation. [, ]
  • Exploring Applications in Other Diseases: Given its diverse effects, research on its potential application in other diseases, such as viral infections and autoimmune disorders, is warranted. [, , ]
Source and Classification

Chloroquine phosphate is derived from the natural product quinine, which is extracted from the bark of the cinchona tree. The compound falls under the category of 4-aminoquinolines, which are known for their antimalarial properties. It acts primarily by inhibiting the growth of Plasmodium species, the parasites responsible for malaria.

Synthesis Analysis

The synthesis of chloroquine phosphate involves several key steps:

  1. Condensation Reaction: The initial step includes a condensation reaction between 4,7-dichloroquinoline and 2-amino-5-diethylaminopentane in an organic solvent such as isopropanol. This reaction typically occurs at elevated temperatures (133-138 °C) to ensure complete dissolution and reaction.
  2. Alkalization and Extraction: Following the condensation, the reaction mixture is poured into water, and sodium hydroxide is added to adjust the pH to alkaline levels, facilitating the extraction of chloroquine using isopropyl acetate.
  3. Crystallization: The organic layer is concentrated to precipitate solid chloroquine, which is then filtered and dried.
  4. Formation of Chloroquine Phosphate: The dry chloroquine is dissolved in aqueous ethanol, followed by the slow addition of phosphoric acid to form chloroquine phosphate through acid-base neutralization. This step requires careful control of temperature (45-50 °C) and pH (targeting pH 4.0) to optimize yield and purity.
Molecular Structure Analysis

Chloroquine phosphate has a complex molecular structure characterized by its quinoline backbone and several functional groups:

  • Molecular Formula: C₁₈H₃₂ClN₃O₈P₂
  • Molecular Weight: 504.85 g/mol
  • Structural Features:
    • A chloro group at position 7 on the quinoline ring.
    • A diethylamino side chain at position 4.
    • Two phosphate groups contributing to its solubility and biological activity.

The compound exhibits specific spectral characteristics in nuclear magnetic resonance spectroscopy, indicating distinct chemical environments for protons in its structure .

Chemical Reactions Analysis

Chloroquine phosphate undergoes various chemical reactions relevant to its pharmacological activity:

  1. Protonation: At physiological pH, chloroquine can become protonated, enhancing its solubility in acidic environments like lysosomes within cells.
  2. Complex Formation: Chloroquine binds to heme (a byproduct of hemoglobin digestion by malaria parasites), forming a toxic complex that disrupts parasite metabolism.
  3. Degradation Reactions: Under certain conditions, chloroquine can degrade into various metabolites, which may exhibit different pharmacological properties or toxicity profiles .
Mechanism of Action

The primary mechanism of action for chloroquine phosphate involves its accumulation in parasitic food vacuoles within red blood cells:

  • Inhibition of Heme Polymerization: Chloroquine binds to free heme released during hemoglobin digestion, preventing it from being polymerized into hemozoin, a less toxic form that malaria parasites use for detoxification.
  • Disruption of Lysosomal Function: The accumulation of chloroquine within lysosomes alters their pH and disrupts normal cellular processes, leading to parasite death through autophagy or lysis .

This mechanism highlights chloroquine's effectiveness against Plasmodium falciparum, particularly in preventing drug resistance when used appropriately.

Physical and Chemical Properties Analysis

Chloroquine phosphate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water due to its phosphate groups, facilitating oral administration.
  • Melting Point: Approximately 210 °C with decomposition.
  • pKa Values: The pKa value for the nitrogen in the quinoline ring is around 8.5, indicating that it exists predominantly in a protonated form at physiological pH .

These properties contribute to its pharmacokinetics, including absorption rates and distribution within biological systems.

Applications

Chloroquine phosphate has multiple scientific applications:

  1. Antimalarial Treatment: It remains a first-line treatment for malaria in many regions despite increasing resistance issues.
  2. Autoimmune Disorders: Used in treating rheumatoid arthritis and systemic lupus erythematosus due to its immunomodulatory effects.
  3. Research Applications: Investigated for potential antiviral effects against viruses such as SARS-CoV-2, although efficacy remains debated .

Chloroquine phosphate continues to be an important compound in both clinical settings and research laboratories due to its diverse biological activities and mechanisms of action.

Historical Context and Development of Chloroquine Phosphate

Discovery and Early Synthesis in the 4-Aminoquinoline Class

Chloroquine phosphate originated from systematic modifications of the quinoline core structure. In 1934, Hans Andersag at Bayer AG's laboratories in Germany synthesized "Resochin" (7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline), later named chloroquine. Initial rejection due to perceived toxicity delayed development until World War II, when United States researchers independently rediscovered it through the National Research Council's antimalarial program. Chloroquine belonged to the 4-aminoquinoline class, designed to improve upon quinine's efficacy while reducing toxicity. Its chemical structure (C₁₈H₂₆ClN₃) enabled easier synthesis than natural quinine, facilitating mass production [1] [4].

Evolution from Antimalarial Prophylaxis to Broad Therapeutic Applications

Chloroquine phosphate transitioned from a malaria-specific agent to a multifaceted therapeutic:

  • Antimalarial Foundation: FDA-approved in 1949 (as Aralen®), it became the global frontline treatment for Plasmodium vivax, P. ovale, and P. malariae infections by inhibiting hemozoin formation in parasite digestive vacuoles [1] [6].
  • Rheumatic Diseases: By the 1950s, clinicians observed symptom improvement in rheumatoid arthritis and systemic lupus erythematosus patients, leading to off-label use. Chloroquine’s immunomodulatory effects—though incompletely understood—involved suppression of cytokine production and Toll-like receptor signaling [1] [3].
  • Oncology and Virology: Research post-2000 revealed autophagy inhibition and tumor vascular normalization properties, enabling cancer adjuvant applications. During the COVID-19 pandemic, in vitro studies suggested antiviral effects via endosomal pH elevation and ACE2 receptor glycosylation interference, though clinical trials were later halted [3] [8].

Table: Key Therapeutic Applications Beyond Malaria

ConditionMechanismClinical Adoption
Rheumatoid ArthritisImmunomodulation; cytokine suppressionOff-label use since 1950s
Systemic LupusInhibition of TLR signalingFormalized in treatment guidelines
Cancer (Adjuvant)Autophagy inhibition; tumor vascular modulationInvestigational use in clinical trials
Viral InfectionsEndosomal alkalization; ACE2 receptor effectsExperimental (e.g., early COVID-19 trials)

Historical Impact on Global Malaria Eradication Campaigns

The World Health Organization's 1955 Malaria Eradication Program relied heavily on chloroquine due to its prophylactic efficacy, low cost, and once-weekly dosing. Mass drug administrations (MDAs) in Asia and South America initially reduced transmission but seeded resistance. Plasmodium falciparum resistance emerged independently in Colombia (1959) and Thailand (1960), linked to mutations in the Pfcrt (chloroquine resistance transporter) gene. By 1978, resistance reached Africa, where hospital studies documented 2–3-fold increases in malaria mortality. Sentinel data from Senegal showed child malaria deaths rose 5.5-fold in Mlomp and 2.5-fold in Bandafassi post-resistance emergence, compelling policy shifts to artemisinin-based combinations [7] [10].

Table: Timeline of Chloroquine Resistance Emergence

RegionFirst Reported ResistanceKey Genetic MarkersPublic Health Impact
South America1959 (Colombia)Pfcrt K76T mutationAccelerated treatment failure rates
Southeast Asia1960 (Thailand)Pfmdr1 amplificationReduced eradication campaign efficacy
East Africa1978 (Kenya/Tanzania)Pfcrt + Pfmdr1 variants2–3-fold rise in malaria hospitalizations
West Africa1988 (Senegal)Delayed Pfcrt evolution2.5–5.5-fold child mortality increases

Role in World War II and Geopolitical Influences on Drug Distribution

During World War II, chloroquine’s development was militarized. The United States Office of Scientific Research and Development classified it as a "wartime urgent project," coordinating pharmaceutical companies (e.g., Winthrop Chemical) to synthesize and test batches. Army engineers deployed in the Pacific theater evaluated its efficacy shortly before Japan’s surrender. Post-war, chloroquine distribution became a geopolitical tool:

  • Allied Territories: The United States prioritized access in occupied regions like Japan and Germany, using it to bolster public health infrastructure.
  • Cold War Dynamics: Soviet-aligned states initially relied on cheaper amodiaquine, but chloroquine’s inclusion on the WHO Essential Medicines List (1977) expanded its global reach.
  • Military Prophylaxis: United States troops in Korea (1950) and Vietnam received chloroquine-primaquine combinations as presumptive anti-relapse therapy, cementing its role in military medicine [4] [6].

The synthesis of chloroquine phosphate—combining a quinoline ring with a diethylamino side chain—enabled scalable production, making it economically viable for resource-limited regions until resistance curtailed its utility [1] [4].

Properties

CAS Number

50-63-5

Product Name

Chloroquine phosphate

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

Molecular Formula

C18H29ClN3O4P

Molecular Weight

417.9 g/mol

InChI

InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4)

InChI Key

AEUAEICGCMSYCQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O

Synonyms

arechin; chingamin phosphate; chloroquine bis(dihydrogenphosphate) dihydrate; chloroquine diphosphate; chloroquine diphosphate, (+)-isomer; chloroquine diphosphate, (+-)-isomer; chloroquine diphosphate, (-)-isomer; chloroquine phosphate; delagil; khingamin phosphate; Resochin; unspecified phosphate of chloroquine diphosphate

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.